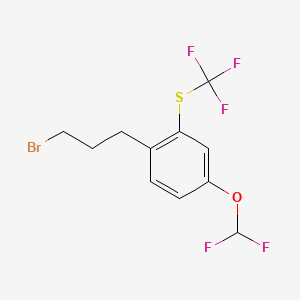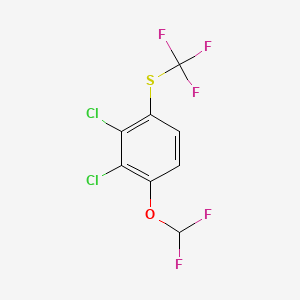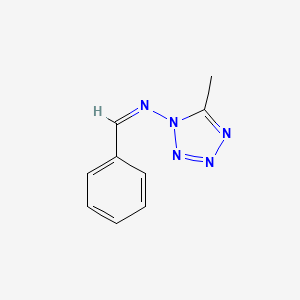
1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C11H10BrF5OS. This compound is characterized by the presence of bromopropyl, difluoromethoxy, and trifluoromethylthio groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethylthio)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bromopropane, difluoromethoxybenzene, and trifluoromethylthiobenzene.
Reaction Conditions: The reaction conditions include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper salts.
Synthetic Routes:
Industrial Production: Industrial production methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, resulting in the formation of different products.
Common Reagents and Conditions: Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The reaction conditions may involve temperatures ranging from -78°C to 150°C, depending on the desired transformation.
Major Products: Major products formed from these reactions include substituted benzene derivatives, which can be further utilized in various applications.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or receptors, leading to changes in cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethylthio)benzene can be compared with similar compounds such as:
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene: This compound has a similar structure but differs in the position of the substituents on the benzene ring.
1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethyl)benzene: This compound has a fluorine atom instead of a difluoromethoxy group, leading to different chemical properties and reactivity.
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethylbenzene: This compound has an ethyl group instead of a trifluoromethylthio group, resulting in different applications and uses.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Eigenschaften
Molekularformel |
C11H10BrF5OS |
|---|---|
Molekulargewicht |
365.16 g/mol |
IUPAC-Name |
1-(3-bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C11H10BrF5OS/c12-5-1-2-7-3-4-8(18-10(13)14)6-9(7)19-11(15,16)17/h3-4,6,10H,1-2,5H2 |
InChI-Schlüssel |
SMYDGKLLXVKVLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC(F)F)SC(F)(F)F)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2-Dihydrofuro[3,2-f][1,7]naphthyridin-5-amine](/img/structure/B14045207.png)





![(1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2-[[(tert-butyl)diphenylsilyl]oxy]-[1,1-binaphthalen]-2-OL](/img/structure/B14045237.png)

![zinc;(4S)-4-[[(2R)-2-[[2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-5-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9R,12R,15R,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2R)-butan-2-yl]-6-(carboxylatomethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoate](/img/structure/B14045257.png)


![4-Chloro-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B14045276.png)

